Lipophilicity (XLogP3) Differentiation: N-(Furan-2-ylmethyl)cyclopropanamine vs. N-(Furan-2-ylmethyl)propan-2-amine and N-Benzylcyclopropanamine
The target compound exhibits a computed XLogP3 of 0.9, which is 0.5–0.8 log units lower than that of N-(furan-2-ylmethyl)propan-2-amine (XLogP3 ≈ 1.4–1.7, estimated from PubChem data for CAS 161119-99-9) and 1.3–1.4 log units lower than N-benzylcyclopropanamine (XLogP3 ≈ 2.2–2.3, CAS 13324-66-8) [1][2]. This reduced lipophilicity arises from the combination of the cyclopropyl ring (which is less lipophilic than isopropyl) and the heterocyclic furan oxygen (which is more polar than the phenyl ring). Lower LogP values are generally associated with reduced phospholipidosis risk, improved aqueous solubility, and decreased promiscuous off-target binding in fragment-based screening cascades [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem); alternate LogP = 1.92 (ChemSrc/ACD/Labs algorithm) |
| Comparator Or Baseline | N-(furan-2-ylmethyl)propan-2-amine (CAS 161119-99-9): XLogP3 ≈ 1.4–1.7. N-Benzylcyclopropanamine (CAS 13324-66-8): XLogP3 ≈ 2.2–2.3. |
| Quantified Difference | ΔXLogP3 = –0.5 to –0.8 vs. isopropyl analog; ΔXLogP3 = –1.3 to –1.4 vs. phenyl analog |
| Conditions | Computed values; XLogP3 algorithm (PubChem); ACD/Labs logP algorithm (ChemSrc). Not experimentally measured partition coefficients. |
Why This Matters
Lower lipophilicity at equivalent or lower molecular weight directly supports lead-likeness criteria and may reduce downstream attrition due to lipophilicity-driven toxicity or poor solubility.
- [1] PubChem. Compound Summary for CID 4722630, N-(furan-2-ylmethyl)cyclopropanamine. https://pubchem.ncbi.nlm.nih.gov/compound/4722630 (accessed 2026). View Source
- [2] PubChem. Compound Summary for CID 17863073, (Cyclopropylmethyl)[(furan-2-yl)methyl]amine (CAS 1019611-65-4). XLogP3: 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/1019611-65-4 (accessed 2026). View Source
- [3] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
